5-Amino-2-methylbenzenesulfonamide

Affinity Chromatography Enzyme Purification Lactoperoxidase

As the designated Pazopanib Impurity 14 standard and a critical API intermediate, this compound ensures ANDA compliance. It demonstrates up to 1059.37-fold LPO purification, 2.34x higher than alternatives, and acts as a competitive hPON1 inhibitor, unlike non-competitive analogs. A validated, scalable synthesis avoids toxic solvents, securing supply.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 6973-09-7
Cat. No. B032415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methylbenzenesulfonamide
CAS6973-09-7
Synonyms3-Amino-6-methylbenzenesulfonamide;  3-Aminosulfonyl-4-methylaniline;  5-Amino-2-methylbenzenesulfonamide;  NSC 36969
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)S(=O)(=O)N
InChIInChI=1S/C7H10N2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
InChIKeyKTPBKMYOIFHJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7) for Pharmaceutical R&D and Industrial Procurement


5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7), also known as 2-methyl-5-aminobenzenesulfonamide, is an aromatic sulfonamide derivative with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol [1]. It is a substituted benzenesulfonamide bearing an amino group at the 5-position and a methyl group at the 2-position on the benzene ring [1]. This compound is primarily recognized as a critical intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor targeting VEGFR and PDGFR [2]. Its physicochemical properties, including its crystalline solid form, moderate water solubility, and stability under standard conditions, underpin its utility in both synthetic chemistry workflows and affinity-based biochemical applications [1].

Why Generic Substitution Fails for 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7) in Critical Applications


The direct substitution of 5-Amino-2-methylbenzenesulfonamide with other benzenesulfonamide derivatives or alternative Pazopanib intermediates is not scientifically or procedurally warranted due to significant, quantifiable differences in biochemical behavior and synthetic performance. As detailed in Section 3, this compound exhibits a distinct competitive inhibition mechanism against human serum paraoxonase 1 (hPON1) that is not observed in its closest analogs, which instead demonstrate non-competitive or mixed-type inhibition [1]. Furthermore, in affinity chromatography applications, 5-amino-2-methylbenzenesulfonamide demonstrates superior purification performance, achieving up to 1059.37-fold purification, which is up to 7-fold higher than the next best comparator [2]. These differential properties render generic substitution a high-risk strategy that can lead to experimental failure, process inefficiency, or regulatory non-compliance in drug synthesis and analytical method validation.

Quantitative Comparative Evidence for 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7) for Scientific Selection


Superior Affinity Chromatography Performance: Up to 1059-Fold Purification of Lactoperoxidase

When employed as an affinity ligand for the purification of lactoperoxidase (LPO), 5-amino-2-methylbenzenesulfonamide demonstrates markedly superior performance compared to its closest structural analog, 2-chloro-4-sulfamoylaniline. In bovine milk, 5-amino-2-methylbenzenesulfonamide achieved a purification factor of 1059.37-fold, while 2-chloro-4-sulfamoylaniline achieved only 453.12-fold under identical experimental conditions [1]. This trend was consistently observed across multiple milk sources, with 5-amino-2-methylbenzenesulfonamide yielding purification factors of 509.09-fold in buffalo, 232.55-fold in cow, and 161.90-fold in goat milk [1].

Affinity Chromatography Enzyme Purification Lactoperoxidase

Distinct Competitive Inhibition Mechanism Against Human Serum Paraoxonase 1 (hPON1)

In a comparative in vitro study of sulfonamide inhibitors against human serum paraoxonase 1 (hPON1), 5-amino-2-methylbenzenesulfonamide was found to be the only compound among six tested sulfonamides to exhibit a competitive inhibition mechanism [1]. In contrast, close structural analogs including 2-amino-5-methyl-1,3-benzenedisulfonamide and 2-chloro-4-sulfamoylaniline exhibited non-competitive inhibition, while 4-amino-3-methylbenzenesulfanilamide, sulfisoxazole, and sulfisomidine showed mixed-type inhibition [1]. The IC50 value for 5-amino-2-methylbenzenesulfonamide against hPON1 was determined to be within the range of 24.10-201.45 μM [2].

Enzyme Inhibition Paraoxonase Pharmacology

Orthorhombic Crystal System Enables Unique Solid-State Properties

The solid-state structure of 5-amino-2-methylbenzenesulfonamide is distinct from its positional isomer, 4-amino-3-methylbenzenesulfanilamide. X-ray crystallographic analysis reveals that 5-amino-2-methylbenzenesulfonamide crystallizes in an orthorhombic crystal system with the space group Iba2 [1]. In contrast, 4-amino-3-methylbenzenesulfanilamide crystallizes in a monoclinic system with the space group P 21/c [2]. This fundamental difference in crystal packing, driven by a three-dimensional network of intermolecular N—H⋯O hydrogen bonds in the orthorhombic form [1], has direct implications for physical properties such as solubility, dissolution rate, and mechanical stability.

Solid-State Chemistry Crystallography Formulation

Improved Scalable Synthesis with 58.4% Overall Yield for Industrial Procurement

An optimized and scalable synthetic route for 5-amino-2-methylbenzenesulfonamide has been developed, achieving an overall process yield of 58.4% at a 200 g/batch scale from p-nitrotoluene [1]. This represents a significant improvement over previously reported literature methods, which typically suffered from lower yields and the use of toxic solvents like methanol and acetone [1]. The improved process avoids these toxic solvents and enhances purification conditions, directly addressing key manufacturing and environmental, health, and safety (EHS) concerns.

Process Chemistry Scale-up Manufacturing

Defined Regulatory Role as a Key Pazopanib Impurity Standard

5-Amino-2-methylbenzenesulfonamide is designated as Pazopanib Impurity 14 and is supplied as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [1]. This defined regulatory role distinguishes it from other sulfonamide analogs which lack this specific certification and application. Using the correctly characterized impurity standard is essential for demonstrating process control and meeting regulatory requirements set by agencies such as the FDA and EMA.

Analytical Chemistry Regulatory Compliance Quality Control

High-Value Application Scenarios for 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7)


High-Efficiency Affinity Purification of Lactoperoxidase for Industrial Biocatalysis

As demonstrated by a direct head-to-head comparison, 5-amino-2-methylbenzenesulfonamide outperforms 2-chloro-4-sulfamoylaniline as an affinity ligand for the purification of lactoperoxidase (LPO), achieving a 2.34-fold higher purification factor from bovine milk (1059.37-fold vs. 453.12-fold) [1]. This superior performance translates directly to a more efficient, cost-effective, and higher-yield process for isolating this valuable antimicrobial enzyme. Procurement teams in the industrial biotechnology and food sectors should prioritize 5-amino-2-methylbenzenesulfonamide to optimize their downstream processing workflows for LPO production.

Investigating Structure-Activity Relationships for hPON1 Inhibition

Unlike its close analogs 2-amino-5-methyl-1,3-benzenedisulfonamide (non-competitive) and 4-amino-3-methylbenzenesulfanilamide (mixed-type), 5-amino-2-methylbenzenesulfonamide acts as a competitive inhibitor of human serum paraoxonase 1 (hPON1) [2]. This unique mechanistic profile makes it an indispensable tool compound for pharmacologists and medicinal chemists conducting structure-activity relationship (SAR) studies. Its distinct binding mode at the active site allows researchers to probe enzyme function with greater specificity, deconvoluting the effects of allosteric modulation. Scientists investigating cardiovascular disease or organophosphate detoxification should select this compound for mechanism-focused studies.

Reliable Pharmaceutical Manufacturing of Pazopanib API

A validated, scalable process for synthesizing 5-amino-2-methylbenzenesulfonamide has been reported with an overall yield of 58.4% at a 200 g/batch scale, which surpasses previous literature methods [3]. This improved process, which also avoids the use of toxic solvents like methanol and acetone [3], de-risks the supply chain for Pazopanib API manufacturers. Process chemists and procurement specialists can rely on this established methodology to ensure a consistent, high-quality, and cost-competitive supply of this critical intermediate, thereby safeguarding the commercial viability of the final drug product.

Regulatory-Compliant Analytical Method Development for Generic Pazopanib

5-Amino-2-methylbenzenesulfonamide is the designated and certified standard for Pazopanib Impurity 14 [4]. Analytical R&D and QC laboratories developing or validating methods for generic Pazopanib (ANDA filings) must use this specific, well-characterized compound to comply with ICH guidelines and regulatory authority expectations. Using an unqualified alternative would jeopardize method validation, potentially leading to regulatory delays or rejection. This scenario underscores a non-negotiable procurement requirement for pharmaceutical analytical departments and contract research organizations (CROs).

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